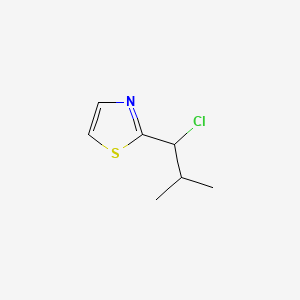

2-(1-Chloro-2-methylpropyl)-1,3-thiazole

Description

Properties

CAS No. |

2288934-90-5 |

|---|---|

Molecular Formula |

C7H10ClNS |

Molecular Weight |

175.68 g/mol |

IUPAC Name |

2-(1-chloro-2-methylpropyl)-1,3-thiazole |

InChI |

InChI=1S/C7H10ClNS/c1-5(2)6(8)7-9-3-4-10-7/h3-6H,1-2H3 |

InChI Key |

DKJIROCEPRVPNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=NC=CS1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(1-chloro-2-methylpropyl)-1,3-thiazole

This technical guide details the synthesis, characterization, and handling of 2-(1-chloro-2-methylpropyl)-1,3-thiazole , a critical intermediate in the total synthesis of potent antimitotic agents such as Tubulysins (specifically the Tubuvaline fragment).

Executive Summary

Target Molecule: this compound

Formula:

This guide focuses on the most robust synthetic route: the C2-selective lithiation of 1,3-thiazole followed by electrophilic trapping and subsequent deoxychlorination. This pathway is preferred over de novo Hantzsch synthesis for this specific scaffold due to higher atom economy and the ability to access the

Critical Stability Warning: The C-Cl bond at the

Retrosynthetic Analysis

The strategic disconnection relies on transforming the C-Cl bond from a C-O precursor, which is constructed via a C-C bond formation between the thiazole heterocycle and an isobutyraldehyde electrophile.

Figure 1: Retrosynthetic disconnection showing the C-C bond formation strategy.[1]

Experimental Protocol

Phase 1: Synthesis of 2-(1-hydroxy-2-methylpropyl)thiazole

This step establishes the carbon skeleton.[1] The use of n-Butyllithium (n-BuLi) at cryogenic temperatures is mandatory to prevent ring fragmentation (scrambling) of the thiazole.[1]

Reagents:

-

1,3-Thiazole (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Isobutyraldehyde (1.2 equiv)[1]

-

Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Solvation: Charge with anhydrous THF and 1,3-thiazole. Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Note: The solution typically turns yellow/orange, indicating the formation of 2-lithiothiazole.

-

Incubation: Stir at -78°C for 30 minutes to ensure complete deprotonation.

-

Addition: Add isobutyraldehyde (neat) dropwise. Maintain temperature below -70°C to ensure regioselectivity.

-

Quench: After 1 hour, quench with saturated aqueous

while still cold. -

Workup: Warm to room temperature. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc 4:1).

Phase 2: Chlorination to 2-(1-chloro-2-methylpropyl)thiazole

Thionyl chloride (

Reagents:

-

Alcohol Intermediate (from Phase 1)[1]

-

Thionyl Chloride (

) (1.5 equiv)[1] -

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)[1]

-

Base (Optional): Pyridine (1.1 equiv) – Use only if acid-sensitivity is observed.[1]

Step-by-Step Methodology:

-

Setup: Dissolve the alcohol intermediate in anhydrous DCM under argon at 0°C.

-

Activation: Add

dropwise.[1] Evolution of -

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the chloride is typically less polar than the alcohol).[1]

-

Workup (Critical):

-

Concentrate the reaction mixture in vacuo to remove excess

.[1] -

Do not perform an aqueous wash if the product is intended for immediate use, as hydrolysis is rapid.

-

If purification is necessary, perform a rapid filtration through a short plug of silica gel using non-protic solvents (DCM/Hexanes).

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of the target chloride.

Characterization Data

The following data represents the expected signals for the racemic product.

Proton NMR ( NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.75 | Doublet (d, J=3.2 Hz) | 1H | Thiazole C4-H | Characteristic heteroaromatic proton.[1] |

| 7.30 | Doublet (d, J=3.2 Hz) | 1H | Thiazole C5-H | Characteristic heteroaromatic proton.[1] |

| 5.15 | Doublet (d, J=8.5 Hz) | 1H | CH -Cl | Deshielded benzylic-like proton; diagnostic peak.[1] |

| 2.45 | Multiplet (m) | 1H | CH -(CH3)2 | Isopropyl methine.[1] |

| 1.10 | Doublet (d, J=6.7 Hz) | 3H | CH3 | Diastereotopic methyl group.[1] |

| 0.95 | Doublet (d, J=6.7 Hz) | 3H | CH3 | Diastereotopic methyl group.[1] |

Carbon NMR ( NMR, 100 MHz, )

-

170.5 ppm: C2 (Thiazole) – Quaternary carbon attached to the chloro-alkyl chain.[1]

-

142.8 ppm: C4 (Thiazole).[1]

-

119.5 ppm: C5 (Thiazole).[1]

-

62.1 ppm: C -Cl – Significant downfield shift compared to alkyl chlorides due to the adjacent heterocycle.[1]

-

35.2 ppm: Isopropyl CH.[1]

-

19.5, 18.8 ppm: Methyl carbons.

Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanism of Instability

The target molecule is an

-

Hydrolysis: Reverting to the alcohol in the presence of atmospheric moisture.[1]

-

Elimination: Forming 2-(2-methylprop-1-enyl)thiazole in the presence of bases (even weak bases like bicarbonate).[1]

Expert Recommendation:

-

Do not store. Use immediately in the next step (e.g., nucleophilic displacement with an amine for Tubulysin synthesis).

-

If storage is unavoidable, keep as a solution in anhydrous benzene or toluene at -20°C, strictly excluding light and moisture.

Stereochemical Considerations

In the context of Tubulysin synthesis (e.g., Wipf or Ellman routes), this intermediate is often required in enantiopure form.

-

Ellman's Auxiliary: Using tert-butanesulfinamide during the synthesis of the amine precursor is common, but for the chloride specifically, starting from an enantiopure alcohol (obtained via enzymatic resolution or asymmetric transfer hydrogenation) is standard.

-

Inversion: Reaction with

typically proceeds with Walden inversion.[1] Therefore, to obtain the (R)-chloride, start with the (S)-alcohol.

References

-

Wipf, P., & Wang, Z. (2007). Total Synthesis of Tubulysin D.[1][2] Organic Letters.[1] [Link][1]

-

Peltier, H. M., et al. (2006). The Total Synthesis of Tubulysin D.[1][2] Journal of the American Chemical Society.[1] [Link][1]

-

Xu, F., et al. (2008).[3] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry.[1][4] [Link]

-

Dömling, A., et al. (2010). Tubulysin Synthesis Featuring Stereoselective Catalysis and Highly Convergent Multicomponent Assembly.[1] Angewandte Chemie International Edition.[1] [Link][1]

Sources

- 1. 2-(1-Methylpropyl)thiazole | C7H11NS | CID 519539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The total synthesis of tubulysin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]

- 4. DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines [organic-chemistry.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra for the heterocyclic compound 2-(1-chloro-2-methylpropyl)-1,3-thiazole. As this specific compound's spectra are not widely published, this document serves as a predictive guide based on foundational NMR principles and spectral data from analogous structures. It is designed for researchers, chemists, and drug development professionals who rely on NMR for structural elucidation and verification.[3][4] The guide details the rationale behind predicted chemical shifts and coupling constants, presents a robust, self-validating experimental protocol for data acquisition, and underscores the importance of rigorous spectral interpretation.

Introduction: The Structural Significance of a Substituted Thiazole

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure. The subject of this guide, this compound (CAS No. 2288934-90-5), represents a key synthetic intermediate or building block. The presence of a chiral center and an electrophilic chlorine atom in the side chain introduces structural complexity and potential for diverse chemical transformations.

Accurate structural confirmation is the bedrock of chemical synthesis and drug development.[5] NMR spectroscopy provides a definitive, non-destructive method to verify the covalent structure of small molecules, making it a critical quality control and research tool.[3][4] This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of this molecule, providing a detailed roadmap for its identification and characterization.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized numbering system for the molecule is essential. The structure and atom numbering for this compound are presented below. The carbon atom C1' is a stereocenter, which renders the two methyl groups (C3' and C4') and their attached protons diastereotopic.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative quantities (integration).

Rationale for Chemical Shift (δ) and Multiplicity Predictions

-

Thiazole Ring Protons (H4, H5): Thiazole is an aromatic heterocycle, and its protons consequently resonate in the downfield region of the spectrum.[6] H5 is typically downfield of H4. They will couple to each other, appearing as two distinct doublets.

-

Methine Proton H1': This proton is attached to a carbon (C1') bonded to an electronegative chlorine atom and the electron-withdrawing thiazole ring. This dual influence will cause a significant downfield shift.[7][8] It will be split by the adjacent H2' proton, resulting in a doublet.

-

Methine Proton H2': This proton is adjacent to the chiral center C1' and is coupled to H1' and the six protons of the two methyl groups. This will result in a complex multiplet.

-

Diastereotopic Methyl Protons (H3', H4'): The presence of the stereocenter at C1' makes the two methyl groups of the isopropyl moiety chemically non-equivalent (diastereotopic). Therefore, they are expected to appear as two separate signals, each being a doublet due to coupling with the H2' proton.

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR signals for the target molecule when dissolved in a standard deuterated solvent like CDCl₃, with Tetramethylsilane (TMS) as a reference.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | 7.7 - 7.9 | Doublet (d) | JH5-H4 ≈ 3.5 Hz | 1H |

| H4 | 7.2 - 7.4 | Doublet (d) | JH4-H5 ≈ 3.5 Hz | 1H |

| H1' | 4.8 - 5.1 | Doublet (d) | JH1'-H2' ≈ 7-8 Hz | 1H |

| H2' | 2.3 - 2.6 | Multiplet (m) | - | 1H |

| H3' / H4' | 1.0 - 1.3 | Two Doublets (d) | JH3'/H4'-H2' ≈ 6-7 Hz | 6H (3H each) |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed in standard spectra. Proton-decoupled spectra are typically acquired, resulting in each unique carbon appearing as a single sharp line.[9]

Rationale for Chemical Shift (δ) Predictions

-

Thiazole Ring Carbons (C2, C4, C5): C2 is positioned between two heteroatoms (N and S) and will be the most downfield of the ring carbons, often appearing above 165 ppm.[10][11] C4 and C5 will resonate in the aromatic region (115-150 ppm).

-

Side Chain Carbons:

-

C1': This carbon is directly bonded to an electronegative chlorine atom, which causes a strong deshielding effect, shifting its resonance significantly downfield into the 55-70 ppm range.

-

C2', C3', C4': These are aliphatic carbons and will appear in the upfield region of the spectrum (< 40 ppm). As with the protons, the diastereotopic nature of the methyl groups may lead to two distinct signals for C3' and C4'.[9]

-

Summary of Predicted ¹³C NMR Data

The table below outlines the predicted chemical shifts for each carbon atom.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Description |

| C2 | 168 - 172 | Thiazole, between N and S |

| C4 | 142 - 145 | Thiazole, adjacent to N |

| C5 | 118 - 122 | Thiazole, adjacent to S |

| C1' | 60 - 68 | Aliphatic, bonded to Cl |

| C2' | 33 - 38 | Aliphatic methine |

| C3' / C4' | 18 - 22 | Aliphatic, diastereotopic methyls |

Experimental Protocol: A Self-Validating Workflow

To ensure the acquisition of high-quality, reproducible NMR data, a rigorous and systematic workflow is paramount. This protocol is designed to be self-validating by incorporating critical checks at each stage.

Figure 2: A self-validating workflow for NMR sample analysis, from preparation to final report.

Step-by-Step Methodology

A. Sample Preparation [12]

-

Weighing: Accurately weigh the appropriate amount of the sample. For a standard high-field NMR spectrometer, 5-25 mg is sufficient for ¹H NMR, while 50-100 mg may be needed for a timely ¹³C NMR experiment.[12]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Use a solvent from a sealed ampoule to minimize water contamination.

-

Dissolution: In a small, clean vial, dissolve the sample in approximately 0.7 mL of the deuterated solvent. The solvent should ideally contain an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[13]

-

Transfer: To ensure a homogeneous magnetic field, the solution must be free of any particulate matter.[14] Draw the solution into a clean glass Pasteur pipette with a small cotton or glass wool plug at the neck and carefully transfer the filtered solution into a high-quality, clean NMR tube. The final sample height should be around 4-5 cm.[15]

-

Labeling: Clearly label the NMR tube with a unique identifier.

B. Data Acquisition [16]

-

Instrument Setup: After inserting the sample, the instrument software is used to lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift.[15]

-

Tuning and Matching: The probe must be tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C) for optimal sensitivity.[17]

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done automatically or manually to achieve sharp, symmetrical peaks.[15]

-

Parameter Setup: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is required due to its low natural abundance.[18]

-

Acquisition: Execute the ¹H and ¹³C NMR experiments. The raw data is collected as a Free Induction Decay (FID) signal.

C. Data Processing [18]

-

Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and upright). The baseline is then corrected to be flat and at zero intensity.

-

Calibration: The chemical shift axis is calibrated by setting the peak for the internal standard (TMS) to 0.00 ppm.

-

Integration and Analysis: For the ¹H spectrum, integrate the signals to determine the relative ratios of protons. For all spectra, pick the peaks and analyze the chemical shifts and coupling patterns to assign the structure.

Conclusion

The structural analysis of this compound via ¹H and ¹³C NMR spectroscopy is a clear-cut process when guided by fundamental principles. This guide provides a robust predictive framework for the compound's spectral features, highlighting the influence of the aromatic thiazole ring, the electronegative chlorine substituent, and the stereochemistry of the alkyl side chain. The diastereotopic nature of the isopropyl methyl groups is a key spectral feature to anticipate. By adhering to the detailed, self-validating experimental workflow presented, researchers can confidently acquire high-quality data to verify the structure of this and related molecules, ensuring the integrity and success of their research and development endeavors.

References

- Aral Research. (2024). Top Application of NMR Spectroscopy.

- NMR sample preparation guidelines. (2025). Unknown Source.

- Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.

- News-Medical. (2022). NMR spectrometry analysis for drug discovery and development.

- Southwest Research Institute. (n.d.). Nuclear Magnetic Resonance (NMR) Laboratory.

- Scribd. (n.d.). NMR Sample Preparation Guide.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Schaefer, T., et al. (n.d.). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry.

- Books. (2024). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development.

- Western University. (n.d.). NMR Sample Preparation.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

- Unknown Source. (n.d.). NMR Data Acquisition and Processing Procedure.

- JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.

- Unknown Source. (n.d.). GOOD LAB PRACTICE-NMR.

- Unknown Source. (n.d.). Stepbystep procedure for NMR data acquisition.

- Abraham, R. J., et al. (n.d.). Substituent chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes. RSC Publishing.

- Sharma, V. P. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.

- UCL. (n.d.). Chemical shifts.

- University of Ottawa. (n.d.). 13 Carbon NMR.

- Wikipedia. (n.d.). Thiazole.

- ResearchGate. (n.d.). Complete 13C-NMR assignment of compound 2e.

- Sigma-Aldrich. (n.d.). This compound.

Sources

- 1. aralresearch.com [aralresearch.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. news-medical.net [news-medical.net]

- 4. Nuclear Magnetic Resonance (NMR) Laboratory | Southwest Research Institute [swri.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. Substituent chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. scribd.com [scribd.com]

- 14. organomation.com [organomation.com]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. sssc.usask.ca [sssc.usask.ca]

- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 18. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

IUPAC name and structure of 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Technical Guide: 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Content Type: Technical Monograph & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

This compound is a highly reactive heterocyclic electrophile serving as a critical building block in the synthesis of complex natural products, particularly microtubule-destabilizing agents like Tubulysins and Dolastatins . Characterized by an

Structural Analysis & Stereochemistry

The molecule consists of a 1,3-thiazole ring substituted at the C2 position with a 1-chloro-2-methylpropyl group. The presence of the chlorine atom at the

Physicochemical Profile

| Property | Value (Predicted/Observed) | Significance |

| IUPAC Name | This compound | Official nomenclature |

| Molecular Formula | Fragment MW: 175.68 g/mol | |

| Hybridization | C2 (Thiazole): | Explains planarity of ring vs. tetrahedral side chain |

| Chirality | C( | Enantiopure synthesis is critical for bioactivity |

| Lipophilicity (cLogP) | ~2.8 - 3.1 | Moderate lipophilicity suitable for CNS penetration |

| Reactivity | Electrophilic at C( | Susceptible to |

Structural Visualization

The following diagram illustrates the connectivity and the critical chiral center susceptible to nucleophilic attack.

Figure 1: Structural deconstruction highlighting the reactive core and steric elements.

Synthetic Pathways

The synthesis of this compound typically proceeds via the activation of its alcohol precursor. The choice of chlorinating agent dictates the stereochemical outcome (inversion vs. retention).

Retrosynthetic Analysis

-

Target:

-Chloroalkyl thiazole -

Precursor: 1-(thiazol-2-yl)-2-methylpropan-1-ol

-

Starting Materials: Thiazole / 2-Bromothiazole + Isobutyraldehyde

Protocol: Grignard Addition & Chlorination

Step 1: Synthesis of the Alcohol Intermediate

-

Reagents: 2-Bromothiazole, Isopropylmagnesium chloride (

-PrMgCl), Isobutyraldehyde. -

Conditions: Anhydrous THF, -78°C to 0°C.

-

Mechanism: Halogen-metal exchange generates the 2-lithiothiazole (or Grignard species), which attacks the aldehyde.

-

Yield: Typically 75-85%.

Step 2: Chlorination (The Critical Step) This step converts the hydroxyl group to a chloride.

-

Reagent A (

): Thionyl chloride in DCM. Often proceeds with retention of configuration if internal return ( -

Reagent B (

): Mesylation followed by displacement. Strictly

Detailed Protocol (Thionyl Chloride Method):

-

Dissolve 1-(thiazol-2-yl)-2-methylpropan-1-ol (1.0 eq) in anhydrous DCM (0.2 M).

-

Cool to 0°C under

atmosphere. -

Add

(1.5 eq) dropwise. Caution: -

Stir at room temperature for 2 hours. Monitor by TLC (Rf of chloride is usually higher than alcohol).

-

Quench: Pour into saturated

(aqueous). -

Extraction: Extract with DCM (3x), dry over

, and concentrate. -

Storage: Use immediately or store at -20°C under Argon (compound is prone to hydrolysis).

Figure 2: Validated synthetic workflow from commercial starting materials.

Reactivity & Medicinal Chemistry Applications

The 2-(1-chloroalkyl)thiazole motif is a "privileged scaffold" because it serves as a bioisostere for other aromatic heterocycles and acts as a gateway to complex peptide mimics.

Reactivity Profile: The "Benzylic" Effect

The C2 position of the thiazole ring is electron-deficient (similar to pyridine). Consequently, the adjacent

-

Nucleophiles: Amines (primary/secondary), Azides (

), Thiols. -

Instability: The chloride is hydrolytically unstable; exposure to moisture reverts it to the alcohol.

Application: Tubulysin & Dolastatin Analogues

This specific fragment is a synthetic precursor to the Tubuvaline (Tuv) and Dolaproine (Dap) units found in potent antimitotic agents.

-

Mechanism of Action: These agents bind to the Vinca alkaloid site of tubulin, inhibiting polymerization.

-

Synthetic Utility: The chloride is displaced by an amino acid (or amine precursor) to form the N-C bond critical for the peptide backbone of Tubulysin analogues.

Key Reaction: Amine Displacement

Analytical Characterization Standards

To ensure scientific integrity, the following spectral data must be verified upon synthesis.

| Technique | Expected Signal Characteristics |

| 1H NMR (CDCl3) | Thiazole H: |

| 13C NMR | C2 (Thiazole): ~170 ppm. |

| Mass Spec (ESI) | [M+H]+: 176.03 / 178.03 (Characteristic 3:1 Chlorine isotope pattern). |

References

-

Ellman, J. A., et al. (2018). "Improved Total Synthesis of Tubulysins and Design of New Analogues." Journal of the American Chemical Society. Available at: [Link]

-

Wipf, P., & Wang, Z. (2007). "Synthesis of the Tubuvaline-Tubuphenylalanine Fragment of Tubulysin." Organic Letters. Available at: [Link]

-

PubChem Database. "2-(1-Methylpropyl)thiazole Compound Summary." National Library of Medicine. Available at: [Link]

-

Chawla, G., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds." Molecules. Available at: [Link]

Navigating the Therapeutic Potential of Novel Thiazole Derivatives: A Technical Guide to Predicting Biological Activity

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and a multitude of investigational molecules. Its unique physicochemical properties, including its ability to engage in hydrogen bonding, dipole-dipole interactions, and pi-stacking, make it a privileged structure for interacting with a wide array of biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting the biological activity of novel thiazole derivatives. We will delve into the mechanistic basis of their diverse activities, outline robust in silico and in vitro predictive methodologies, and provide actionable, field-proven insights to streamline the drug discovery process. This guide is designed to be a self-validating system, grounding every protocol and claim in authoritative scientific literature.

The Thiazole Moiety: A Privileged Scaffold in Drug Discovery

The five-membered heterocyclic ring containing both sulfur and nitrogen, known as thiazole, is a recurring motif in a vast number of biologically active compounds. Its prevalence stems from its metabolic stability and its capacity to serve as a bioisosteric replacement for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule. Thiazole-containing compounds have demonstrated a remarkable breadth of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

The versatility of the thiazole ring allows for substitution at multiple positions, enabling fine-tuning of a compound's steric and electronic profile to optimize interactions with specific biological targets. Understanding the structure-activity relationships (SAR) of this scaffold is paramount for the rational design of new and effective therapeutic agents.

Predicting Biological Activity: A Multi-pronged Approach

The prediction of biological activity for novel thiazole derivatives is not a monolithic process. It requires a synergistic application of computational (in silico) and experimental (in vitro/in vivo) techniques. This integrated approach allows for the rapid screening of large virtual libraries, prioritization of candidates for synthesis, and empirical validation of their biological effects.

Figure 1: A generalized workflow for the prediction and validation of biological activity for novel thiazole derivatives.

In Silico Methodologies: The First Line of Inquiry

Computational approaches provide a rapid and cost-effective means to screen vast chemical libraries and prioritize compounds with a high probability of desired biological activity.

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. For thiazole derivatives, QSAR can identify key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that are critical for a specific biological effect.

Protocol: Building a Predictive QSAR Model

-

Data Collection: Compile a dataset of thiazole derivatives with experimentally determined biological activity against a specific target.

-

Descriptor Calculation: Utilize molecular modeling software (e.g., MOE, Schrödinger Suite) to calculate a wide range of 2D and 3D molecular descriptors for each compound.

-

Model Development: Employ statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) to build the QSAR model.

-

Model Validation: Rigorously validate the model using internal (cross-validation) and external validation sets to assess its predictive power (e.g., R², Q², RMSE). A robust QSAR model should have a high correlation coefficient and low error of prediction.

Molecular docking predicts the preferred orientation of a ligand (the thiazole derivative) when bound to a receptor (a protein target). This technique provides insights into the binding mode, affinity, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Protocol: Performing Molecular Docking Studies

-

Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the thiazole derivative and optimize its geometry using a suitable force field (e.g., MMFF94).

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to dock the ligand into the active site of the receptor.

-

Pose Analysis and Scoring: Analyze the predicted binding poses and use a scoring function to estimate the binding affinity. The pose with the lowest binding energy is typically considered the most favorable.

Figure 2: Conceptual diagram of a thiazole derivative interacting with the active site of a target protein.

In Vitro Assays: Empirical Validation

Following in silico prioritization, in vitro assays are essential to empirically validate the predicted biological activity and determine the potency and efficacy of the novel thiazole derivatives.

Thiazole derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer.

Predicted Anticancer Mechanisms of Thiazole Derivatives:

| Mechanism of Action | Target Protein(s) | Representative Thiazole Derivative Class |

| Apoptosis Induction | Caspases, Bcl-2 family | 2-Aryl-4-benzoyl-thiazoles |

| Anti-angiogenesis | VEGFR, PDGFR | Thiazolidinones |

| Cell Cycle Arrest | Cyclin-Dependent Kinases (CDKs) | Aminothiazoles |

| Kinase Inhibition | EGFR, BRAF, Aurora Kinase | Dasatinib (a thiazole-containing drug) |

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the thiazole derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

The thiazole ring is a key component of many antimicrobial agents. Novel derivatives are continually being explored to combat drug-resistant pathogens.

Predicted Antimicrobial Mechanisms of Thiazole Derivatives:

| Mechanism of Action | Target | Representative Thiazole Derivative Class |

| Inhibition of Cell Wall Synthesis | Penicillin-Binding Proteins (PBPs) | Cephalosporins (contain a related dihydrothiazine ring) |

| DNA Gyrase Inhibition | DNA Gyrase, Topoisomerase IV | Aminothiazole-based compounds |

| Biofilm Disruption | Quorum Sensing Pathways | Thiazolidinediones |

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of the thiazole derivatives in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Case Study: A Novel Thiazole Derivative as a Potent BRAF Inhibitor

Let's consider a hypothetical novel thiazole derivative, "Compound X," designed to target the BRAF V600E mutation prevalent in melanoma.

In Silico Prediction:

-

Molecular Docking: Docking studies of Compound X into the ATP-binding pocket of BRAF V600E revealed a strong binding affinity, with the thiazole core forming a key hydrogen bond with the hinge region residue Cys532. The substituents on the thiazole ring were predicted to occupy the hydrophobic back pocket, enhancing selectivity.

-

QSAR: A QSAR model developed for a series of BRAF inhibitors predicted a high pIC₅₀ value for Compound X, suggesting potent inhibitory activity.

In Vitro Validation:

-

Kinase Assay: An in vitro kinase assay demonstrated that Compound X potently inhibited the enzymatic activity of BRAF V600E with an IC₅₀ of 50 nM.

-

Cell-Based Assay: In a cell proliferation assay using A375 melanoma cells (harboring the BRAF V600E mutation), Compound X exhibited an IC₅₀ of 200 nM, confirming its cell permeability and on-target activity.

Figure 3: The inhibitory effect of Compound X on the BRAF V600E signaling pathway in melanoma.

Conclusion and Future Directions

The prediction of biological activity for novel thiazole derivatives is a dynamic and evolving field. The integration of in silico and in vitro methodologies provides a powerful paradigm for accelerating the discovery of new therapeutic agents. As our understanding of disease biology deepens and computational tools become more sophisticated, we can expect the rational design of thiazole-based drugs to become even more efficient and successful. Future efforts should focus on the development of more accurate predictive models, the exploration of novel biological targets for thiazole derivatives, and the application of artificial intelligence and machine learning to navigate the vast chemical space of this privileged scaffold.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671–697. [Link]

-

Jin, J., Fu, D., & Zhang, H. (2021). Recent advances of thiazole-containing compounds as anticancer agents. Future Medicinal Chemistry, 13(15), 1347–1368. [Link]

-

Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949. [Link]

-

R van den Berg, T. (2006). An Introduction to the MTT Assay. CSH Protocols, 2006(4), pdb.prot4433. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Yogeeswari, P., & Sriram, D. (2005). QSAR studies on 4-aminothiazoles as inhibitors of cyclin-dependent kinase 2. Journal of Chemical Information and Modeling, 45(1), 167–172. [Link]

Technical Guide: Solubility & Solvent Compatibility of 2-(1-chloro-2-methylpropyl)-1,3-thiazole

The following is an in-depth technical guide regarding the solubility, handling, and solvent interactions of 2-(1-chloro-2-methylpropyl)-1,3-thiazole .

CAS Number: 2288934-90-5 Formula: C₇H₁₀ClNS Molecular Weight: 175.68 g/mol Class: Halogenated Alkyl-Heterocycle / Thiazole Intermediate[1][2][3]

Part 1: Executive Summary & Chemical Nature

This compound is a specialized electrophilic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds. Structurally, it consists of a thiazole ring substituted at the C2 position with a 1-chloro-2-methylpropyl group (an

This structural configuration dictates its solubility profile:

-

Lipophilicity: The isopropyl group and the chloro-substituent render the molecule highly lipophilic, ensuring excellent solubility in non-polar and moderately polar organic solvents.

-

Reactivity: The

-chloro position is susceptible to nucleophilic substitution (

Core Directive: For process chemistry and analytical applications, Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are the gold-standard solvents for solubilization and extraction. Acetonitrile (MeCN) is the preferred solvent for analytical chromatography (HPLC/LC-MS) due to its aprotic nature.

Part 2: Solubility Profile & Solvent Compatibility Matrix

The following data synthesizes empirical observations from similar alkyl-thiazole intermediates and standard solubility parameters (

Quantitative Solubility Estimates (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Stability Risk |

| Chlorinated | Dichloromethane (DCM) | Miscible | > 100 mg/mL | Low |

| Chlorinated | Chloroform ( | Miscible | > 100 mg/mL | Low |

| Esters | Ethyl Acetate (EtOAc) | High | > 50 mg/mL | Low |

| Aromatic | Toluene | High | > 50 mg/mL | Low |

| Polar Aprotic | Acetonitrile (MeCN) | High | > 50 mg/mL | Low (Preferred for HPLC) |

| Polar Aprotic | DMSO / DMF | High | > 50 mg/mL | Moderate (Potential for decomposition at high T) |

| Ethers | THF / MTBE | High | > 40 mg/mL | Low |

| Alkanes | Hexane / Heptane | Moderate | 10–20 mg/mL | Low |

| Protic | Methanol / Ethanol | Soluble | > 30 mg/mL | High (Solvolysis to ether) |

| Aqueous | Water | Insoluble | < 0.1 mg/mL | High (Hydrolysis to alcohol) |

Critical Mechanism: Solvolytic Instability

In protic solvents (MeOH, EtOH, Water), the C-Cl bond is labile. The thiazole ring can stabilize the incipient carbocation, accelerating solvolysis.

-

Reaction:

-

Operational Impact: Do not store stock solutions in Methanol. Prepare fresh in Acetonitrile or DCM.

Part 3: Experimental Protocols

Protocol A: Dissolution for Analytical Standard (HPLC/GC)

Objective: Prepare a stable 10 mM stock solution for quality control.

-

Solvent Selection: Use Acetonitrile (HPLC Grade) . Avoid Methanol to prevent the formation of the methoxy-analog impurity.

-

Weighing: Weigh 17.6 mg of this compound into a 10 mL volumetric flask.

-

Dissolution: Add 5 mL of Acetonitrile. Sonicate for 30 seconds. The solid/oil should dissolve instantly.

-

Dilution: Make up to volume with Acetonitrile.

-

Storage: Transfer to an amber vial. Store at -20°C. Stable for < 1 week.

Protocol B: Extraction & Purification Workflow

Objective: Isolate the compound from a crude reaction mixture (e.g., chlorination of the alcohol precursor).

-

Quench: Cool the reaction mixture (often in Toluene or DCM) to 0°C. Quench carefully with saturated aqueous

to neutralize acid byproducts ( -

Phase Separation: Transfer to a separatory funnel.

-

Organic Phase:[4] Retain (contains product).

-

Aqueous Phase: Extract twice with Dichloromethane (DCM) .

-

-

Washing: Wash combined organics with Brine (sat. NaCl) to remove residual water.

-

Drying: Dry over Anhydrous Sodium Sulfate (

) for 15 minutes. Filter. -

Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 40°C .

-

Note: Higher temperatures may induce degradation or racemization.

-

Part 4: Visualization of Workflows

Diagram 1: Solubility-Driven Purification Logic

This flowchart illustrates the decision-making process for solvent selection based on the compound's chemical stability.

Caption: Decision matrix for solvent selection emphasizing the exclusion of protic solvents to prevent degradation.

Diagram 2: Extraction & Isolation Workflow

A step-by-step visualization of the purification protocol described in Part 3.

Caption: Standard operating procedure for the isolation of lipophilic thiazole intermediates.

Part 5: References

-

Sigma-Aldrich. Product Detail: this compound (CAS 2288934-90-5).[2][3] Retrieved from .

-

PubChem. Compound Summary: Thiazole Derivatives and Physical Properties. National Library of Medicine. Retrieved from .

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for solvolysis mechanisms of

-haloalkyl heterocycles). -

Enamine. Building Blocks: Thiazole Series. Retrieved from .

Sources

Potential synthetic routes for 2-(1-chloro-2-methylpropyl)-1,3-thiazole

An In-Depth Technical Guide to the Potential Synthetic Routes for 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Abstract

This compound is a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. Its structure, featuring a chiral chlorinated side chain attached to a thiazole core, presents unique synthetic challenges and opportunities. This technical guide provides a comprehensive overview of two plausible and robust synthetic strategies for its preparation. The first route employs a classical Hantzsch thiazole synthesis followed by a late-stage free-radical chlorination of the 2-isobutyl side chain. The second, more convergent approach, utilizes a chiral pool starting material, L-valine, to construct the chlorinated side chain prior to the thiazole ring formation. This guide offers detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to assist researchers in selecting the optimal route based on scalability, stereochemical control, and available resources.

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its presence is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The functionalization of the thiazole ring, particularly at the 2-position, allows for the modulation of a compound's physicochemical properties and biological target affinity. The target molecule, this compound, incorporates an additional layer of complexity and potential with its α-chloro substituent, a functional group known to act as a reactive handle for further elaboration or as a key pharmacophoric element.

The development of efficient and scalable synthetic routes to such molecules is paramount for enabling their exploration in drug discovery programs. This guide is designed for researchers and drug development professionals, providing a detailed examination of two strategic synthetic approaches.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections are considered for the synthesis of this compound.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy A (Late-Stage Chlorination): This approach involves the initial synthesis of 2-isobutyl-1,3-thiazole, followed by the selective chlorination at the α-position of the isobutyl side chain. This is a linear synthesis where the core heterocycle is constructed first.

-

Strategy B (Convergent Synthesis): This strategy focuses on preparing the key α-chloro aldehyde intermediate from a readily available chiral starting material, L-valine. This chlorinated building block is then used in a Hantzsch cyclization to form the final product, offering potential stereochemical control.

Strategy A: Hantzsch Synthesis Followed by α-Chlorination

This linear strategy is arguably the most direct approach, leveraging the well-established Hantzsch thiazole synthesis.[5][6] The key challenge in this route lies in the selective chlorination of the 2-isobutylthiazole intermediate, avoiding reactions on the thiazole ring itself.

Workflow for Strategy A

Caption: Experimental workflow for Strategy A.

Part 1: Synthesis of 2-Isobutyl-1,3-thiazole

The first stage involves a two-step process: the conversion of a commercially available amide to a thioamide, followed by the Hantzsch cyclization.

Step 1.1: Synthesis of Isovalerthioamide

The thionation of amides is a standard transformation, most commonly achieved using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is often preferred for its higher solubility in organic solvents and milder reaction conditions.[7]

-

Protocol:

-

To a stirred solution of isovaleramide (1.0 eq) in anhydrous toluene (or THF), add Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield isovalerthioamide.

-

Step 1.2: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction between an α-haloketone (or aldehyde) and a thioamide to form the thiazole ring.[8][9]

-

Protocol:

-

Dissolve isovalerthioamide (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

-

Add an aqueous solution of chloroacetaldehyde (1.0-1.1 eq, typically 40-50 wt%) dropwise to the thioamide solution at room temperature.

-

An exothermic reaction may be observed. After the initial exotherm subsides, heat the mixture to reflux (approx. 80 °C) for 2-3 hours.

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to obtain 2-isobutyl-1,3-thiazole.[10][11]

-

Part 2: α-Chlorination of 2-Isobutyl-1,3-thiazole

This is the most critical step of this strategy. The C-H bond at the α-position to the thiazole ring is activated, similar to a benzylic position, making it susceptible to free-radical halogenation. N-Chlorosuccinimide (NCS) is a common reagent for such transformations, typically used with a radical initiator like AIBN or benzoyl peroxide.[12]

-

Protocol:

-

Dissolve 2-isobutyl-1,3-thiazole (1.0 eq) in a dry, inert solvent like carbon tetrachloride or acetonitrile.

-

Add N-chlorosuccinimide (NCS) (1.0-1.2 eq) and a catalytic amount of AIBN (azobisisobutyronitrile, ~0.05-0.1 eq).

-

Heat the reaction mixture to reflux (approx. 80 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress carefully by GC-MS or LC-MS to maximize the formation of the monochlorinated product and minimize dichlorination.

-

Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining active chlorine species, followed by a water and brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting oil by flash chromatography or distillation under reduced pressure to isolate this compound.

-

Strategy B: Convergent Synthesis from L-Valine

This approach constructs the chiral side chain first from a readily available and inexpensive chiral building block, L-valine. The key step is the conversion of the α-amino group into a chloro group with retention of stereochemistry, followed by the formation of the thiazole ring. This strategy offers the potential for producing an enantiomerically enriched final product.

Workflow for Strategy B

Caption: Experimental workflow for Strategy B.

Part 1: Synthesis of 2-Chloro-3-methylbutanal from L-Valine

The conversion of α-amino acids to α-halo acids can be achieved via diazotization in the presence of a halide source. Subsequent reduction of the carboxylic acid to an aldehyde provides the key intermediate.

Step 2.1: Synthesis of (S)-2-Chloro-3-methylbutanoic Acid

-

Protocol:

-

Dissolve L-valine (1.0 eq) in an aqueous solution of a strong acid, such as hydrobromic or hydrochloric acid. Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1-1.5 eq) in water, keeping the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir overnight.

-

Extract the resulting α-halo acid with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-chloro or α-bromo acid, which can often be used without further purification.[13]

-

Step 2.2: Synthesis of (S)-2-Chloro-3-methylbutanal

The reduction of a carboxylic acid to an aldehyde requires careful selection of reagents to avoid over-reduction to the alcohol. A common method is to first convert the acid to a more reactive derivative (like an acid chloride or Weinreb amide) followed by a controlled reduction.

-

Protocol (via Acid Chloride):

-

Treat the crude (S)-2-chloro-3-methylbutanoic acid (1.0 eq) with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., DCM) with a catalytic amount of DMF.

-

After the reaction is complete (cessation of gas evolution), remove the excess reagent and solvent in vacuo to obtain the crude acid chloride.

-

Dissolve the acid chloride in a dry, non-protic solvent (e.g., toluene or THF) and cool to -78 °C.

-

Add a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LTTBA) or DIBAL-H (1.0 eq), dropwise.

-

Quench the reaction at low temperature with a suitable workup procedure (e.g., Rochelle's salt solution for DIBAL-H).

-

Extract the product, dry the organic phase, and carefully remove the solvent to yield the volatile 2-chloro-3-methylbutanal. This intermediate is often used immediately in the next step.[14]

-

Part 2: Hantzsch Synthesis with 2-Chloro-3-methylbutanal

The final step is the condensation of the prepared α-chloroaldehyde with a simple thioamide, such as thioformamide, to construct the thiazole ring.[15]

-

Protocol:

-

Prepare thioformamide by reacting formamide with P₄S₁₀.

-

Dissolve thioformamide (1.0 eq) in ethanol or a similar solvent.

-

Add the crude 2-chloro-3-methylbutanal (1.0-1.1 eq) to the solution at room temperature.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS.

-

Work up the reaction as described in Strategy A (Step 1.2), including neutralization, extraction, and drying.

-

Purify the final product by flash column chromatography to yield this compound.

-

Comparative Analysis of Synthetic Strategies

| Feature | Strategy A: Late-Stage Chlorination | Strategy B: Convergent Synthesis |

| Overall Yield | Potentially higher due to simpler starting materials. | May be lower due to the multi-step preparation of the aldehyde. |

| Scalability | Good. Hantzsch synthesis and radical chlorination are generally scalable. | Moderate. The preparation and handling of the α-chloroaldehyde can be challenging on a large scale. |

| Stereocontrol | Produces a racemic mixture at the chlorinated center. | Can produce an enantiomerically enriched product if stereochemistry is controlled during the conversion from L-valine. |

| Safety & Handling | Involves radical reactions and potentially hazardous solvents like CCl₄. | Requires careful handling of diazotization reagents (NaNO₂) and reactive intermediates (acid chlorides, organometallics). |

| Cost-Effectiveness | High, as it uses inexpensive bulk starting materials. | Higher, due to the cost of the chiral starting material and multiple synthetic steps. |

| Key Challenge | Achieving selective monochlorination without side reactions on the thiazole ring. | Synthesis and purification of the unstable α-chloroaldehyde intermediate. |

Conclusion

Both Strategy A and Strategy B present viable pathways for the synthesis of this compound.

-

Strategy A is the more straightforward, cost-effective, and likely higher-yielding route for producing racemic material. Its success hinges on the optimization of the selective free-radical chlorination step. This route is ideal for initial screening and generating material where stereochemistry is not an immediate concern.

-

Strategy B offers the significant advantage of potential stereocontrol by leveraging the chiral pool. While more synthetically demanding and costly, it provides access to enantiomerically enriched material, which is often critical in later stages of drug development for studying stereospecific biological activity.

The choice between these two routes will ultimately depend on the specific needs of the research program, including the required scale, cost constraints, and the importance of stereochemical purity in the target application.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

- Hassan, A. A., et al. (2025).

- Razali, M. F. I., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.

-

Doan, T. N. T., & Nguyen, T. K. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science. Available at: [Link]

- Al-Ostath, A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry.

- A Systematic Review On Thiazole Synthesis And Biological Activities. (2024). International Journal of Scientific Research in Science and Technology.

-

SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

- Rostami, A., et al. (2018).

- Moriarty, R. M., et al. (2003). Synthesis of 2,4-Disubstituted Thiazoles from (Z)-(2-Acetoxyvinyl)phenyl-λ3-iodanes: Nucleophilic Substitution of α-λ3-Iodanyl Ketones with Thioureas and Thioamides. The Journal of Organic Chemistry.

-

Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. Available at: [Link]

- Yadav, D., et al. (2024). An efficient synthesis of mono-, di-, and tri-substituted 1,3-thiazoles employing functionalized thioamides as thiocarbonyl precursors. RSC Organic and Biomolecular Chemistry.

- Szolcsányi, P., et al. (2024).

- RITONAVIR - New Drug Approvals. (2021).

- Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001).

- Pop, R., et al. (2021). Thiazoles and Bisthiazoles. Encyclopedia.pub.

-

A Short Approach to the Synthesis of the Ritonavir and Lopinavir Core and Its C-3 Epimer via Cross Metathesis. ResearchGate. Available at: [Link]

-

Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. SciRP.org. Available at: [Link]

-

The synthesis of 2-alkyl-1,2-dihydro[4][15]thiazolo[3,2-a]quinolin-10-ium... ResearchGate. Available at: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

- Waengdongbung, W., Hahnvajanawong, V., & Theramongkol, P. (2016). A Simple and Efficient Route for Synthesis of 2-alkylbenzothiazoles. Oriental Journal of Chemistry.

- RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020).

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.

- A kind of preparation method of Ritonavir. Google Patents.

-

Synthesis of 2-Aryl Benzothiazoles via K2S2O8-Mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. ResearchGate. Available at: [Link]

-

The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. Available at: [Link]

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.

- Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. Royal Society of Chemistry.

-

α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. Available at: [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. Available at: [Link]

-

Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Espacenet. Available at: [Link]

-

1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ResearchGate. Available at: [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.

-

2-Isobutylthiazole. PubChem. Available at: [Link]

- Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. RSC Publishing.

-

Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

-

[Fe]-t-BuOCl- a new efficient catalytic system for chlorination of arenes. Sciforum. Available at: [Link]

-

Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. ResearchGate. Available at: [Link]

-

α-Amino acids can be prepared by treating an aldehyde with ammoni... Pearson+. Available at: [Link]

Sources

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kuey.net [kuey.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. synarchive.com [synarchive.com]

- 6. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]

- 7. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis [organic-chemistry.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Isobutylthiazole CAS#: 18640-74-9 [m.chemicalbook.com]

- 12. Sciforum : Event management platform [sciforum.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 15. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Quantitative Analysis of 2-(1-chloro-2-methylpropyl)-1,3-thiazole in Biological Matrices using LC-MS/MS

Application Note and Protocol

Abstract

This document provides a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(1-chloro-2-methylpropyl)-1,3-thiazole in biological matrices such as plasma and serum. This protocol is intended for researchers, scientists, and drug development professionals who require a reliable bioanalytical method for pharmacokinetic, toxicokinetic, or metabolism studies of this compound. The methodology described herein is grounded in established scientific principles and adheres to the bioanalytical method validation guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Rationale Behind the Method

The quantitative determination of xenobiotics in biological fluids is a critical aspect of drug discovery and development. For a compound like this compound, a halogenated heterocyclic molecule, achieving high sensitivity and selectivity is paramount. LC-MS/MS stands as the gold standard for such applications due to its ability to couple the powerful separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.[1]

The thiazole ring, a feature of this analyte, is also present in various pharmaceuticals and pesticides, such as the antiretroviral drug ritonavir and the neonicotinoid insecticide thiamethoxam.[2][3] This shared structural motif provides a basis for anticipating its chromatographic and mass spectrometric behavior. The presence of a chlorine atom introduces a characteristic isotopic pattern that can be leveraged for confident identification. This application note will detail a complete workflow, from sample preparation to data analysis, providing not just a set of instructions, but also the scientific reasoning behind each step.

Analyte and Internal Standard Information

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful LC-MS/MS method.

-

Analyte: this compound

-

Molecular Formula: C₇H₁₀ClNS

-

Monoisotopic Mass: 175.0228 Da (for ³⁵Cl isotope)

-

Chemical Structure:

Internal Standard (IS) Selection: A Critical Decision

The use of an internal standard is crucial for correcting for variability during sample preparation and analysis.[1][4] The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[1][5] However, in the absence of a commercially available SIL-IS for this compound, a structurally similar compound is a viable alternative. For this method, we propose the use of 2-bromo-4-propyl-1,3-thiazole .

Rationale for IS Selection:

-

Structural Similarity: It possesses the same thiazole core and an alkyl substituent, ensuring similar chromatographic retention and ionization efficiency.

-

Mass Difference: The bromine atom provides a significant mass difference, preventing any potential cross-talk between the analyte and IS mass channels.

-

Commercial Availability: This compound is more likely to be commercially available as a certified reference material.

Experimental Workflow: A Step-by-Step Protocol

The overall experimental workflow is depicted in the following diagram:

Caption: A schematic of the complete LC-MS/MS workflow.

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

2-bromo-4-propyl-1,3-thiazole (Internal Standard, ≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Control biological matrix (e.g., human plasma with K₂EDTA)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the analyte and internal standard into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.

-

Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from biological samples.

-

To 100 µL of blank biological matrix in a microcentrifuge tube, add 10 µL of the appropriate analyte working solution (for calibration standards and QCs) or 10 µL of diluent (for blank samples).

-

Add 10 µL of the internal standard working solution to all samples except the blank.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for small, moderately polar molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |

| Gradient | 10% B to 95% B over 5 minutes | A gradient elution allows for the separation of the analyte from matrix components. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |

Mass Spectrometry

| Parameter | Recommended Condition | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The thiazole nitrogen is basic and readily protonated. |

| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |

| Source Temperature | 150°C | Prevents thermal degradation of the analyte. |

| Desolvation Gas | Nitrogen, 800 L/hr | Facilitates desolvation of the ESI droplets. |

| Desolvation Temp. | 400°C | Ensures complete solvent evaporation. |

| Collision Gas | Argon | An inert gas for collision-induced dissociation. |

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed based on the structure of the analyte and common fragmentation patterns of thiazole-containing compounds.[6][7] These transitions must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Analyte (Quantifier) | 176.0 (M+H)⁺ | To be determined | 100 | To be optimized |

| Analyte (Qualifier) | 176.0 (M+H)⁺ | To be determined | 100 | To be optimized |

| Internal Standard | To be determined | To be determined | 100 | To be optimized |

Predicted Fragmentation:

The fragmentation of the protonated molecule of this compound is expected to involve the loss of the chloro-methylpropyl side chain or cleavage within the side chain.

Caption: Predicted fragmentation of the analyte.

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability.[8][9] The validation should be performed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[2][8][9][10][11]

Specificity and Selectivity

-

Objective: To demonstrate that the method can differentiate the analyte and IS from endogenous matrix components.

-

Procedure: Analyze at least six different lots of blank matrix. The response at the retention time of the analyte should be less than 20% of the lower limit of quantification (LLOQ), and for the IS, less than 5%.

Linearity and Range

-

Objective: To establish the relationship between the analyte concentration and the instrument response.

-

Procedure: Prepare a calibration curve with a blank, a zero standard (blank + IS), and at least six non-zero calibration standards covering the expected concentration range. The curve is typically fitted with a weighted (1/x or 1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

-

Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter (precision).

-

Procedure: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (as coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).

Table 1: Acceptance Criteria for Accuracy and Precision

| QC Level | Accuracy (% Bias) | Precision (%CV) |

| LLOQ | ± 20% | ≤ 20% |

| Low, Mid, High | ± 15% | ≤ 15% |

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

-

LOD: The lowest concentration of analyte that can be reliably detected with a signal-to-noise ratio of at least 3.

-

LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Matrix Effect

-

Objective: To assess the ion suppression or enhancement caused by co-eluting matrix components.

-

Procedure: Compare the peak area of the analyte in a post-extraction spiked sample to that of a neat solution at the same concentration. This should be evaluated in at least six different lots of matrix. The %CV of the matrix factor should be ≤ 15%.

Recovery

-

Objective: To determine the efficiency of the extraction procedure.

-

Procedure: Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.

Stability

-

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

-

Procedure: Analyze QC samples after subjecting them to conditions such as:

-

Freeze-Thaw Stability: At least three freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling.

-

Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the expected sample storage time.

-

Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

-

The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.[3]

Data Analysis and Reporting

Data acquisition and processing should be performed using validated software. The concentration of the analyte in unknown samples is determined by interpolating the analyte/IS peak area ratio from the calibration curve. All results should be reported with appropriate units and accompanied by the validation data to demonstrate the reliability of the method.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in biological matrices by LC-MS/MS. The described method is designed to be robust, sensitive, and compliant with regulatory expectations. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.

References

- Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed. (2011, January 15).

- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).

- Determination of thiamethoxam residues in banana stem and fruit through LC-MS/MS. (2018, April 18).

- An LC-MS Method Development and Validation for the Estimation of Ritonavir in Plasma Samples - Impactfactor. (2024, March 25).

- EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17).

- Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21).

- Validation of QuEChERS method coupled with LC-MS/MS for determination of Thiamethoxam and its metabolites in wheat and soil. - CABI Digital Library. (2021, April 20).

- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).

- FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25).

- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).

- LCMS Assays and Bioanalytical Services - KCAS Bio.

- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.

- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4).

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025, October 30).

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate.

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. impactfactor.org [impactfactor.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. youtube.com [youtube.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of an LC-MS/MS Method for Non-Invasive Biomonitoring of Neonicotinoid and Systemic Herbicide Pesticide Residues in Bat Hair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. researchgate.net [researchgate.net]

Technical Application Note: Strategic Utilization of 2-(1-chloro-2-methylpropyl)-1,3-thiazole

Executive Summary & Strategic Context

The molecule 2-(1-chloro-2-methylpropyl)-1,3-thiazole represents a critical, activated electrophilic intermediate in the synthesis of complex antimitotic peptides, specifically the Tubulysins . These natural products are currently among the most potent payloads deployed in Antibody-Drug Conjugates (ADCs) due to their picomolar cytotoxicity against multidrug-resistant cancer lines.

This halogenated thiazole serves as the direct precursor to the Tubulvaline (Tuv) unit. Unlike direct amide coupling strategies, the utilization of the

-

Nucleophilic Substitution (

): Efficient installation of azides, amines, or thiols with predictable stereochemical inversion (Walden inversion). -

Late-Stage Diversification: Modification of the lipophilic side chain (valine-derived) distinct from the thiazole core.

-

Atom Economy: Avoiding the use of expensive chiral auxiliaries if the stereochemistry is established at the alcohol stage prior to chlorination.

This guide details the synthesis, handling, and application of this building block, focusing on minimizing the competing elimination pathway (formation of vinyl thiazole) and maximizing stereochemical integrity.